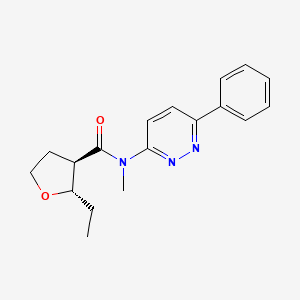
(2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its ability to interact with certain biological targets, making it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of ((2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide involves its ability to interact with specific biological targets. This compound has been shown to bind to certain enzymes and receptors, which can modulate their activity and lead to various physiological effects. For example, (this compound)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to potential anti-cancer effects.
Biochemical and physiological effects:
(this compound)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to potential anti-cancer effects. It has also been shown to have anti-inflammatory effects and potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide in lab experiments is its ability to interact with specific biological targets, which can lead to a range of physiological effects. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for the study of ((2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to better understand its mechanism of action, which can help to optimize its use in different experimental settings. Additionally, there is potential for the development of new derivatives of (this compound)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide, which can have improved efficacy and specificity for certain biological targets.
Métodos De Síntesis
The synthesis of ((2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide involves several steps. The first step is the preparation of the oxolane ring, which is achieved through a reaction between cyclopropane and ethylene oxide. The second step involves the addition of the thiazole ring to the oxolane ring, which is achieved through a reaction between the oxolane ring and 3-phenyl-1,2-thiazole-4-carboxylic acid. The final step is the addition of the carboxamide group, which is achieved through a reaction between the thiazole ring and an amine.
Aplicaciones Científicas De Investigación
((2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide has been studied for its potential applications in the field of medicine. Specifically, it has been studied for its ability to interact with certain biological targets, such as enzymes and receptors, which are involved in various physiological processes. This compound has been shown to have potential therapeutic benefits for a range of diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
(2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-17(13-8-9-21-16(13)12-6-7-12)18-14-10-22-19-15(14)11-4-2-1-3-5-11/h1-5,10,12-13,16H,6-9H2,(H,18,20)/t13-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYOMFUVEKNZMA-CJNGLKHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCO2)C(=O)NC3=CSN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)NC2=CSN=C2C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,3R)-3-[(1-methylcyclopropyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353198.png)
![2-[(1S,3R)-3-[(4-methoxy-2,3-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353204.png)
![N-[(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-2-(1,2,4-triazol-1-ylmethyl)benzenesulfonamide](/img/structure/B7353210.png)
![2-[(1S,3R)-3-[(4-fluoro-3,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353219.png)
![2-[(1S,3R)-3-[(2,4,5-trimethylthiophen-3-yl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353226.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-fluoro-1-benzofuran-2-sulfonamide](/img/structure/B7353228.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-1-benzothiophene-2-sulfonamide](/img/structure/B7353235.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-1-(methoxymethyl)cyclopropane-1-sulfonamide](/img/structure/B7353260.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7353266.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide](/img/structure/B7353287.png)
![(3S,4S)-1-[(4,6-dimethylpyridin-2-yl)methyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7353293.png)
![(3R,4R)-4-[benzyl(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethyl)amino]pyrrolidin-3-ol](/img/structure/B7353299.png)
![(2S,3R)-2-cyclopropyl-N-[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B7353301.png)
